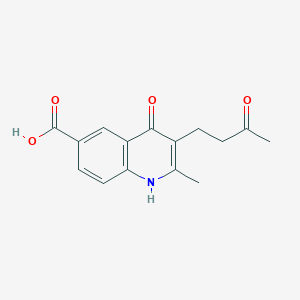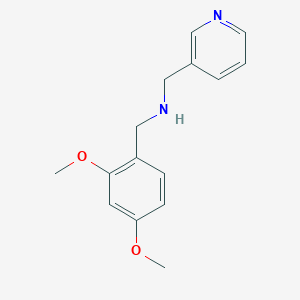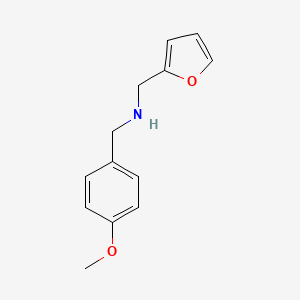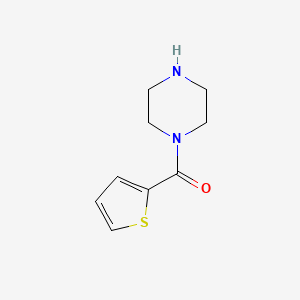
1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethylideneamino)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonyl group, a furylmethylidene group, and a piperidinecarbohydrazide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylsulfonyl chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonyl chloride with a suitable base.
Formation of the hydrazide: The 4-chlorophenylsulfonyl chloride is then reacted with piperidine to form the corresponding sulfonyl hydrazide.
Condensation with furfural: The sulfonyl hydrazide is then condensed with furfural under acidic or basic conditions to form the final product, 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The furylmethylidene group can be oxidized to form corresponding furyl carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furyl carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and hydrazide groups can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(4-fluorophenyl)methylidene]-4-piperidinecarbohydrazide
- 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives
- N-acyl-α-amino acids bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its furylmethylidene group, in particular, distinguishes it from other similar compounds and contributes to its unique properties .
特性
分子式 |
C17H18ClN3O4S |
|---|---|
分子量 |
395.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethylideneamino)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18ClN3O4S/c18-14-3-5-16(6-4-14)26(23,24)21-9-7-13(8-10-21)17(22)20-19-12-15-2-1-11-25-15/h1-6,11-13H,7-10H2,(H,20,22) |
InChIキー |
ARLYVCKEGOCWTJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[(4-Fluorophenyl)methylene]dimorpholine](/img/structure/B1300305.png)












